molecular formula C6H12O2 B8765977 2-(Hydroxymethyl)-2-methylbutanal CAS No. 1112-47-6

2-(Hydroxymethyl)-2-methylbutanal

Cat. No.: B8765977
CAS No.: 1112-47-6
M. Wt: 116.16 g/mol
InChI Key: UCEILBKMJKUVFS-UHFFFAOYSA-N
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Description

Chemical Structure: 2-(Hydroxymethyl)-2-methylbutanal (CAS RN 1112-47-6) is a branched aldehyde with a hydroxymethyl (-CH₂OH) and methyl (-CH₃) group on the second carbon of a butanal chain. Its molecular formula is C₆H₁₂O₂ (MW 116.158 g/mol) .
Physical Properties:

  • Density: 0.948 g/cm³
  • Boiling Point: 180.5°C at 760 mmHg
  • Flash Point: 68.2°C
  • Refractive Index: 1.428 .

This compound’s reactivity is influenced by its aldehyde group, which participates in nucleophilic additions, and its hydroxymethyl group, which can undergo oxidation or esterification.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-(Hydroxymethyl)-2-methylbutanal?

Basic Research Focus

  • Synthesis : The compound can be synthesized via aldol condensation or selective oxidation of corresponding alcohols. For example, structural analogs like 2-(Cyclohex-2-en-1-yl)-2-methylbutanal are synthesized using Grignard reagents followed by oxidation .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aldehyde and hydroxymethyl groups. Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are recommended for purity assessment. Physical properties (e.g., boiling point) can be cross-referenced with NIST data for related aldehydes like (S)-2-methylbutanal .

Advanced Research Focus

  • Experimental Design : Conduct solvent polarity studies (e.g., water, DMSO, hexane) to evaluate nucleophilic addition rates. For instance, analogs like 2-(Hydroxymethyl)thiolane-2-carbaldehyde show altered reactivity in polar aprotic solvents due to hydrogen bonding .
  • Data Analysis : Use kinetic modeling (e.g., Eyring equation) to correlate solvent dielectric constants with reaction rates. Cross-validate findings with computational methods (DFT calculations) to identify transition states .

Key Consideration : Discrepancies may arise from solvent-induced stabilization of intermediates. For example, cyclopropyl-containing aldehydes exhibit solvent-dependent ring-opening reactions .

Q. What strategies are effective for studying the metabolic pathways of this compound in eukaryotic systems?

Advanced Research Focus

  • Methodology :
    • Isotopic Labeling : Use ¹³C-labeled compound to trace metabolic intermediates via LC-MS.
    • Enzyme Assays : Test interactions with alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), as seen in studies on hydroxymethyl-containing cyclobutane derivatives .
  • Challenges : Competing oxidation/reduction pathways may generate multiple metabolites. For example, 3-hydroxybutanal derivatives undergo rapid conversion to carboxylic acids or alcohols .

Basic Research Focus

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 280 nm for aldehydes). Compare retention times with standards like 3-methylbutanal (CAS 590-86-3) .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) to differentiate molecular formulae. For example, 2-methylbutanal (C₅H₁₀O) vs. 3-methylbutanal (C₅H₁₀O) require accurate mass measurements (±0.001 Da) .

Key Reference : NIST Chemistry WebBook provides IR and MS spectra for aldehyde isomers .

Q. How does the stereochemistry of this compound influence its biological interactions?

Advanced Research Focus

  • Case Study : Enantiomers of hydroxymethyl cyclopropane derivatives show divergent binding to proteins. For example, (1R,2S)-configured esters exhibit higher antiproliferative activity than their enantiomers .
  • Methodology :
    • Chiral Chromatography : Use amylose-based columns to resolve enantiomers.
    • Docking Simulations : Compare binding affinities with enzymes like cytochrome P450 using AutoDock Vina .

Data Contradiction : Some studies report minimal stereochemical effects in non-enzymatic systems, emphasizing the need for context-specific assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Focus

  • Toxicity Assessment : Review data from structurally similar aldehydes (e.g., skin sensitization potential in cyclohexenyl derivatives ).
  • Protocols :
    • Use fume hoods and nitrile gloves to prevent dermal exposure.
    • Follow waste disposal guidelines per CAS regulations (e.g., halogenated solvent segregation) .

Reference : IFRA standards for aldehydes recommend limits of 0.1% in topical formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-2-methylbutanal

  • Molecular Formula : C₅H₁₀O₂ (MW 102.133 g/mol) .
  • Structure : Features a hydroxyl (-OH) group on the third carbon and a methyl group on the second carbon of a butanal chain.
  • Key Differences :
    • The hydroxyl group is positioned on C3 instead of C2, altering its hydrogen-bonding capacity and reactivity.
    • Lower molecular weight (102 vs. 116) suggests reduced boiling point compared to 2-(Hydroxymethyl)-2-methylbutanal.
  • Applications: Not explicitly stated, but similar aldehydes are used in flavorants or pharmaceutical intermediates.

2-Hydroxy-2-methylbutanenitrile

  • Molecular Formula: C₅H₉NO (MW 99.13 g/mol) .
  • Structure : Contains a nitrile (-CN) group instead of an aldehyde, with hydroxyl and methyl groups on C2.
  • Key Differences :
    • The nitrile group confers resistance to nucleophilic attack but allows hydrolysis to carboxylic acids or amides.
    • Lower boiling point expected due to smaller molecular weight (99 vs. 116).
  • Applications: Lab-specific uses (e.g., cyanohydrin synthesis) .

2-Hydroxyisobutyric Acid

  • Molecular Formula : C₄H₈O₃ (MW 104.1 g/mol) .
  • Structure : A carboxylic acid with hydroxyl and methyl groups on C2.
  • Key Differences :
    • The carboxylic acid group (-COOH) increases acidity (pKa ~2–3) and enables salt formation.
    • Higher boiling point likely due to strong hydrogen bonding.
  • Applications: Potential use in polymer production (e.g., as a monomer or crosslinker).

2-Methyl-2-butenal

  • Molecular Formula : C₅H₈O (MW 84.12 g/mol) .
  • Structure : An α,β-unsaturated aldehyde with a methyl group on C2.
  • Key Differences :
    • Conjugated double bond (C2–C3) enhances reactivity in Diels-Alder or Michael addition reactions.
    • Lower molecular weight and boiling point compared to this compound.
  • Applications : Pheromone in European rabbits .

Research Findings and Reactivity Insights

  • Aldehyde vs. Nitrile : The aldehyde group in this compound is more reactive toward nucleophiles (e.g., Grignard reagents) than the nitrile in 2-hydroxy-2-methylbutanenitrile, which requires harsh conditions for hydrolysis .
  • Thermodynamic Stability : The branched structure of this compound may confer higher thermal stability compared to linear analogs like 2-Methyl-2-butenal .

Preparation Methods

Hydroformylation of Butene Mixtures

The foundational step in synthesizing 2-(hydroxymethyl)-2-methylbutanal involves the hydroformylation of butene-rich feedstocks, such as raffinate II. Raffinate II typically contains 52–65% cis/trans-2-butene, 10–15% 1-butene, and smaller amounts of isobutane and isobutene .

Catalytic Hydroformylation with Cobalt

Cobalt-based catalysts are employed under high-pressure conditions (20–30 MPa) at 110–180°C. The reaction uses synthesis gas (CO:H₂ = 1:1), yielding a mixture of aldehydes, predominantly 2-methylbutanal (18–25% by weight) and n-pentanal (40–50% by weight) . Key parameters include:

ParameterRange
Temperature110–180°C
Pressure20–30 MPa
CatalystCobalt
2-Methylbutanal Yield18–25% (crude product)

Post-reaction, the catalyst is removed via aqueous extraction or oxidation, and the aldehydes are distilled. Initial distillation isolates a fraction containing 80–95% 2-methylbutanal, 2–5% 3-methylbutanal, and 5–15% n-pentanal .

Hydroxymethylation of 2-Methylbutanal

The critical step for introducing the hydroxymethyl group involves reacting 2-methylbutanal with formaldehyde. This step is highly sensitive to stoichiometry and reaction conditions to avoid over-alkylation or polymerization.

Formaldehyde Addition

Formaldehyde (1.1–1.4 mol per mol of aldehyde) is introduced as an aqueous or alcoholic solution. The reaction proceeds via nucleophilic addition, where formaldehyde’s carbonyl carbon attacks the α-position of 2-methylbutanal, forming a hemiaminal intermediate that tautomerizes to the stable aldehyde .

Optimized Conditions :

  • Formaldehyde Ratio : 1.1–1.4 mol/mol aldehyde

  • Solvent : Water or methanol

  • Temperature : 50–80°C

  • Yield : 92–99% after redistillation

Mechanistic Insights

Studies on analogous aldehyde-hydroxymethyl reactions (e.g., propanal with 2-hydroxymethyl piperidine) reveal that such transformations avoid enamine intermediates and instead proceed through transient hemiaminals or iminium species . For 2-methylbutanal, the absence of α-protons prevents tautomerization, favoring direct hydroxymethylation .

Purification and Isolation

Crude product mixtures require precise distillation to achieve high purity. The final distillation step isolates this compound as a fraction boiling between 86–93°C, yielding 97–99% purity . Residual inert components (e.g., 3-methylbutanal, n-pentanal) are removed via fractional distillation under reduced pressure.

Alternative Synthetic Routes

Reduction of Carboxylic Acid Derivatives

Reduction of 2-(hydroxymethyl)-2-methylbutyric acid (e.g., via LiAlH₄) is a plausible pathway. However, this method is less efficient than direct hydroxymethylation due to side reactions and lower yields .

Industrial Scalability and Challenges

The cobalt-catalyzed hydroformylation-hydroxymethylation sequence is the most scalable method, with industrial plants achieving annual productions of several thousand tons. Key challenges include:

  • Catalyst Recovery : Cobalt separation requires costly aqueous treatments.

  • Byproduct Management : n-Pentanal and 3-methylbutanal must be recycled or repurposed.

  • Formaldehyde Handling : Safe handling of formaldehyde solutions demands specialized infrastructure .

Properties

CAS No.

1112-47-6

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-(hydroxymethyl)-2-methylbutanal

InChI

InChI=1S/C6H12O2/c1-3-6(2,4-7)5-8/h4,8H,3,5H2,1-2H3

InChI Key

UCEILBKMJKUVFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the method described in Example 1(b), one part per hour of a 70 percent strength by weight aqueous solution of 2-methyl-2-ethyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.35 part of 2-methyl-2-ethyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylbutanol and 2-methyl-2-ethyl-3-hydroxypropanal, 2-methyl-2-ethyl-propane-1,3-diol, of boiling point of 110°-112° C./12 mbar (melting point 44°-46° C.), is obtained in an amount corresponding to 0.6850 part per hour. This is equivalent to a yield of 96.2% of theory, based on starting material.
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